molecular formula C10H13NO B13117840 2-Amino-6-isopropylbenzaldehyde

2-Amino-6-isopropylbenzaldehyde

Cat. No.: B13117840
M. Wt: 163.22 g/mol
InChI Key: VBWJQTKGKAAHJY-UHFFFAOYSA-N
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Description

2-Amino-6-isopropylbenzaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 2-position and an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 2-nitro-6-isopropylbenzaldehyde using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the condensation of 2-amino-6-isopropylbenzyl alcohol with an appropriate oxidizing agent to form the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: 2-Amino-6-isopropylbenzoic acid.

    Reduction: 2-Amino-6-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-isopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-isopropylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

2-Amino-6-isopropylbenzaldehyde can be compared with other similar compounds, such as:

    2-Aminobenzaldehyde: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    2-Amino-4-isopropylbenzaldehyde: The position of the isopropyl group is different, which can influence its chemical properties and applications.

    6-Isopropylbenzaldehyde:

The uniqueness of this compound lies in the specific combination of the amino and isopropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-amino-6-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H13NO/c1-7(2)8-4-3-5-10(11)9(8)6-12/h3-7H,11H2,1-2H3

InChI Key

VBWJQTKGKAAHJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N)C=O

Origin of Product

United States

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